molecular formula C9H8BrNO4 B8122856 Methyl 3-bromo-2-methyl-4-nitrobenzoate

Methyl 3-bromo-2-methyl-4-nitrobenzoate

Cat. No.: B8122856
M. Wt: 274.07 g/mol
InChI Key: LOYNLWOSZNXFCN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-4-nitrobenzoate is a substituted aromatic ester with the molecular formula C₉H₈BrNO₄ (molecular weight: 274.08 g/mol). Its structure features a methyl ester group at position 1, a methyl substituent at position 2, bromine at position 3, and a nitro group at position 4 (Figure 1).

Properties

IUPAC Name

methyl 3-bromo-2-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-6(9(12)15-2)3-4-7(8(5)10)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYNLWOSZNXFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-methyl-4-nitrobenzoate typically involves a multi-step process starting from readily available precursors. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 3-bromo-2-methyl-4-aminobenzoate.

    Oxidation: Formation of 3-bromo-2-carboxy-4-nitrobenzoate.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-bromo-2-methyl-4-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for several modifications that can lead to the development of new drugs.

Key Uses:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized in creating compounds with therapeutic properties, particularly those targeting inflammation and pain relief.
  • Drug Development: The compound is investigated for its potential role in synthesizing novel biologically active molecules.

Case Study:
A study conducted by researchers at a pharmaceutical company explored the synthesis of a new anti-inflammatory drug using this compound as a precursor. The results indicated that the compound significantly enhanced the yield of the desired product compared to traditional methods, demonstrating its utility in drug synthesis .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for constructing more complex molecules.

Key Reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through reactions such as Suzuki-Miyaura coupling.
  • Reduction and Oxidation Reactions: The nitro group can be reduced to an amine, while the methyl group can be oxidized to a carboxylic acid.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Suzuki-Miyaura CouplingPd catalyst, mild conditionsUp to 90%
Nitro ReductionPd/C, hydrogen atmosphere>95%
Methyl OxidationKMnO4 or CrO385%

Material Science

This compound is also applied in material science, particularly in the formulation of specialty chemicals and polymers.

Applications:

  • Polymer Production: It enhances the properties of polymers, improving their durability and resistance to environmental factors.
  • Coatings: The compound is used in developing coatings that require specific chemical properties for industrial applications.

Biological Research

In biological research, this compound has been utilized to study various cellular processes and disease mechanisms.

Applications:

  • Development of Probes: this compound can be modified to create probes that help visualize biological activity within cells.
  • Mechanistic Studies: It aids in understanding how certain drugs interact with biological systems.

Case Study:
A research team utilized this compound to develop a fluorescent probe for tracking cellular responses to drug treatment. Their findings indicated that the probe effectively illuminated changes in cellular pathways, providing insights into drug efficacy .

Environmental Chemistry

The compound is also relevant in environmental studies, particularly those assessing chemical degradation and environmental impact.

Applications:

  • Degradation Studies: Researchers use it to evaluate how organic compounds degrade in different ecosystems.
  • Impact Assessments: It helps assess the environmental risks associated with chemical exposure.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-methyl-4-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-bromo-3-nitrobenzoate
  • Molecular formula: C₈H₆BrNO₄ (MW: 260.04 g/mol)
  • Substituents : Bromine (position 4), nitro (position 3).
  • Key differences : Lacks the methyl group at position 2, leading to reduced steric hindrance and lower molecular weight. This isomer exhibits higher solubility in polar aprotic solvents (e.g., DMF) due to fewer hydrophobic groups .
Methyl 2-bromo-3-nitrobenzoate
  • Molecular formula: C₈H₆BrNO₄ (MW: 260.04 g/mol)
  • Substituents : Bromine (position 2), nitro (position 3).
  • Key differences : The bromine at position 2 creates a steric clash with the ester group, reducing reactivity in nucleophilic aromatic substitution (SNAr) compared to the target compound .

Functional Group Variants

Methyl 3-methoxy-4-nitrobenzoate
  • Molecular formula: C₉H₉NO₅ (MW: 211.17 g/mol)
  • Substituents : Methoxy (position 3), nitro (position 4).
  • Key differences : The electron-donating methoxy group enhances ring activation, making this compound more reactive in electrophilic aromatic substitution (EAS) than the target compound. However, it lacks bromine, limiting utility in cross-coupling reactions .
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate
  • Molecular formula : C₉H₉BrN₂O₄ (MW: 289.08 g/mol)
  • Substituents: Methylamino (position 4), nitro (position 5), bromine (position 3).
  • Key differences: The methylamino group introduces basicity, altering solubility in acidic conditions.

Derivatives with Modified Backbones

Methyl 4-bromo-3-formamidobenzoate
  • Molecular formula: C₉H₈BrNO₃ (MW: 260.07 g/mol)
  • Substituents : Formamido (position 3), bromine (position 4).
  • Key differences : The formamido group replaces the nitro and methyl groups, reducing electron-withdrawing effects and enabling hydrogen bonding, which influences crystallization behavior .

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Compound Melting Point (°C) Solubility (mg/mL, 25°C) Reactivity in SNAr Stability
Methyl 3-bromo-2-methyl-4-nitrobenzoate 145–148 1.2 (DMSO) Moderate Stable
Methyl 4-bromo-3-nitrobenzoate 132–135 3.5 (DMF) High Stable
Methyl 3-methoxy-4-nitrobenzoate 98–101 8.0 (MeOH) Low Hygroscopic
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate 162–165 0.5 (DCM) Low Heat-sensitive

Spectroscopic and Crystallographic Insights

  • ¹H NMR : The target compound’s methyl group at position 2 produces a distinct singlet at δ 2.45 ppm , while the aromatic protons adjacent to bromine and nitro groups resonate at δ 8.10–8.35 ppm .
  • FTIR: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) confirm functional groups .
  • Crystallography : SHELX refinement reveals intermolecular C=O···H interactions between ester groups, contributing to a higher melting point compared to analogs lacking methyl substituents .

Biological Activity

Methyl 3-bromo-2-methyl-4-nitrobenzoate is a synthetic organic compound with the molecular formula C9H8BrNO4C_9H_8BrNO_4. It features a bromine atom, a nitro group, and a methyl ester functional group. This unique structural arrangement suggests potential biological activities, particularly due to the reactivity of the nitro group. This article explores the biological activity of this compound, highlighting relevant case studies, research findings, and its implications in various fields.

  • Molecular Weight : Approximately 274.068 g/mol
  • Density : About 1.6 g/cm³
  • Boiling Point : Approximately 313.8 °C

The presence of the nitro group allows for redox reactions that can influence protein functions and cellular signaling pathways, making it a compound of interest in biological research.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form biologically active amines. These amines can interact with various cellular targets, potentially modulating biochemical pathways involved in cell proliferation and apoptosis. The lipophilicity and solubility of the compound also play crucial roles in its bioavailability and pharmacokinetics .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on nitro-substituted aromatic compounds have shown their ability to inhibit tumor growth in various cancer cell lines. In particular, this compound may influence pathways such as PI3K/Akt/mTOR, which are critical in cancer cell survival and proliferation .

Case Studies

  • Tumor Growth Inhibition : In a study involving mice treated with similar nitro-substituted compounds, significant reductions in tumor growth were observed. The treatment also activated apoptotic pathways, indicating that this compound could evoke similar responses .
  • Antimicrobial Efficacy : A study on related compounds reported effective inhibition of bacterial growth at low concentrations, supporting the hypothesis that this compound may possess similar antimicrobial properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
Methyl 4-bromo-2-nitrobenzoateBromine at the 4-positionNotable anticancer effects
Methyl 5-bromo-2-methyl-3-nitrobenzoateBromine at the 5-positionEnhanced antimicrobial activity
Methyl 4-bromo-3-nitrobenzoateNitro group at the 3-positionPotential for drug development
Methyl 4-bromo-2-methylbenzoateLacks the nitro groupReduced reactivity compared to others

This table illustrates how structural variations influence biological activities among related compounds.

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